N-benzyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-benzyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features benzyl, dimethylphenyl, and ethyl groups attached to the triazole ring, making it a complex and versatile molecule.
Mechanism of Action
Target of Action
The primary targets of N-benzyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide are the key cholinesterase enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid .
Mode of Action
This compound interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing the level of ACh in the brain .
Biochemical Pathways
The compound’s action affects the cholinergic system in the brain, which is involved in learning, memory, stress responses, and cognitive functioning . By inhibiting AChE and BuChE, the compound increases the level of ACh, enhancing signal transduction pathways involved in memory, motivation, behavioral adaptability, associative learning, sensory perception, and motor control .
Result of Action
The molecular and cellular effects of this compound’s action include an increase in the level of ACh in the brain, which can enhance cognitive functioning and potentially alleviate symptoms of neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring. The reaction conditions usually include the use of a copper catalyst, such as copper sulfate, and a reducing agent like sodium ascorbate, in a solvent such as water or a mixture of water and an organic solvent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The scalability of the CuAAC reaction makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted triazole derivatives .
Scientific Research Applications
N-benzyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, such as anticancer, antimicrobial, or anti-inflammatory activities.
Comparison with Similar Compounds
N-benzyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
1,2,3-Triazole derivatives: These compounds share the triazole ring structure but differ in the attached functional groups, leading to variations in their chemical and biological properties.
Benzyl-substituted triazoles: Compounds with benzyl groups attached to the triazole ring, which may exhibit similar reactivity but different biological activities.
Dimethylphenyl-substituted triazoles: Compounds with dimethylphenyl groups attached to the triazole ring, which may have distinct chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-benzyl-1-(3,4-dimethylphenyl)-N-ethyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-4-23(13-17-8-6-5-7-9-17)20(25)19-14-24(22-21-19)18-11-10-15(2)16(3)12-18/h5-12,14H,4,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCQDZSSUOKPRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=CN(N=N2)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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